molecular formula C15H12BrN3OS B2864235 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1030101-05-3

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2864235
CAS No.: 1030101-05-3
M. Wt: 362.25
InChI Key: GHXOZEKAEJKKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common reagents used in these reactions include chlorobenzyl chloride, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine may be studied for its potential biological activity. Researchers can investigate its effects on different biological systems and its potential as a therapeutic agent.

Medicine

In medicine, this compound may have potential therapeutic applications due to its unique structure and biological activity. It could be explored as a candidate for drug development, targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it a valuable addition to various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-bromobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 3-{[(4-fluorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 3-{[(4-methylbenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Uniqueness

The uniqueness of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine lies in its specific functional groups and their arrangement. The presence of the 4-chlorobenzyl group and the pyrazolo[4,3-c]pyridine core gives it distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-20-12-5-2-10(3-6-12)13-9-21-15(18-13)19-14-7-4-11(16)8-17-14/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXOZEKAEJKKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.